Biapenem

描述

比亚培南是一种碳青霉烯类抗生素,已被用于治疗各种细菌感染。 它以其广谱抗菌活性而闻名,涵盖许多革兰氏阳性和革兰氏阴性需氧菌和厌氧菌 . 比亚培南于 2001 年在日本获准使用,此后已在包括中国和泰国在内的多个国家使用 .

准备方法

比亚培南的制备涉及几种合成路线和反应条件。一种方法涉及使用乙醇、N,N-二甲基甲酰胺和钯碳作为催化剂。 反应在控制的温度和压力条件下进行,然后结晶和真空干燥,以获得高纯度的比亚培南 . 工业生产方法也强调保持特定 pH 值和温度的重要性,以确保高产率和纯度 .

化学反应分析

比亚培南会经历各种化学反应,包括水解和与 β-内酰胺酶的相互作用。 研究表明,比亚培南与金属 β-内酰胺酶和丝氨酸 β-内酰胺酶反应,导致形成水解的烯胺和亚胺产物 . 这些反应对于理解比亚培南作为抗生素的稳定性和功效至关重要。

科学研究应用

Clinical Efficacy in Infections

Urogenital Infections

Biapenem has demonstrated significant efficacy in treating urogenital infections. A clinical study reported a 100% clinical efficacy rate in uncomplicated urinary tract infections and acute bacterial prostatitis. In complicated urinary tract infections, 90% of patients showed excellent or moderate responses to treatment with doses ranging from 300 to 1200 mg over 2 to 10 days. The minimum inhibitory concentration (MIC) of this compound against clinical strains of Pseudomonas aeruginosa was notably lower than that of imipenem, indicating its superior activity against resistant strains .

Severe Community-Acquired Pneumonia

In a retrospective study involving children with severe community-acquired pneumonia, this compound was found to be as effective as meropenem. The effective rates were 90.4% for this compound and 90.9% for meropenem, with similar incidences of adverse reactions (7.7% for this compound vs. 7.2% for meropenem). This suggests that this compound is a viable option for treating severe pneumonia in pediatric patients .

Immunomodulatory Effects

Recent studies have explored this compound's role beyond its antibacterial properties, particularly its immunomodulatory effects against Mycobacterium tuberculosis. Research indicates that this compound enhances the activation of macrophages and promotes the polarization of T lymphocytes towards inflammatory subsets like Th1 and Th17. This response is crucial for generating long-lasting immunity against tuberculosis, suggesting that this compound could serve as an adjunct therapy to improve host defenses against this pathogen .

Drug Repositioning

This compound has been investigated for its potential in drug repositioning, particularly concerning particulate matter-induced lung injury. In an experimental model, this compound administration significantly reduced lung injury markers and inflammatory cytokines associated with exposure to particulate matter (PM2.5). The findings highlight this compound's anti-inflammatory properties and its ability to modulate critical signaling pathways involved in lung inflammation .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, allowing effective penetration into various body fluids and tissues, including lung tissue and ascitic fluid. Its safety profile is generally acceptable, with mild side effects reported primarily as transient laboratory abnormalities . Notably, this compound is more stable than imipenem and does not require concomitant use of dipeptidase inhibitors, reducing the risk of seizures associated with other carbapenems .

Summary Table of Clinical Applications

| Application Area | Efficacy Rate | Adverse Reactions | Notes |

|---|---|---|---|

| Urogenital Infections | 100% | None reported | Effective against resistant strains |

| Severe Community-Acquired Pneumonia | 90.4% (this compound) vs. 90.9% (Meropenem) | 7.7% | Comparable safety profile |

| Tuberculosis Immunomodulation | N/A | N/A | Enhances T-cell responses |

| Lung Injury Modulation | Significant reduction in injury markers | N/A | Anti-inflammatory effects observed |

作用机制

比亚培南通过与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合来发挥其抗菌作用。 这种结合会破坏细菌细胞壁的合成,导致细胞裂解和死亡 . 比亚培南对革兰氏阳性和革兰氏阴性细菌均有效,使其成为一种用途广泛的抗生素 . 此外,比亚培南已被证明可以诱发特异性免疫反应,增强宿主对感染的防御能力 .

相似化合物的比较

比亚培南属于碳青霉烯类抗生素,其中包括其他化合物,如亚胺培南、美罗培南和帕尼培南。 与这些抗生素相比,比亚培南对人体肾脏二氢肽酶-I 的水解更稳定,无需与二氢肽酶-I 抑制剂合用 . 这种稳定性,再加上其广谱活性,使比亚培南成为碳青霉烯类中一种独特而宝贵的抗生素 .

参考文献

生物活性

Biapenem is a carbapenem antibiotic that has garnered attention for its efficacy against a variety of bacterial infections, particularly in the context of increasing antibiotic resistance. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and immunomodulatory properties.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction and maintenance of the bacterial cell wall. The binding affinity of this compound to PBPs is comparable to that of other carbapenems like imipenem and meropenem, making it effective against a wide range of Gram-positive and Gram-negative bacteria .

Comparative Studies

This compound has been evaluated in several clinical trials, particularly against meropenem. A multicenter, randomized controlled trial demonstrated that this compound was non-inferior to meropenem in treating moderate to severe lower respiratory tract infections and urinary tract infections (UTIs). The overall clinical efficacy rates were similar for both drugs, with this compound achieving a bacterial eradication rate comparable to that of meropenem .

Table 1: Clinical Efficacy Comparison

| Study Type | Treatment | Effective Rate (%) | Adverse Reactions (%) |

|---|---|---|---|

| Randomized Controlled Trial | This compound | 90.4 | 7.7 |

| Randomized Controlled Trial | Meropenem | 90.9 | 7.2 |

In another study focusing on children with severe community-acquired pneumonia (SCAP), this compound showed an effective rate of 90% compared to 90.3% for meropenem, indicating its reliability in pediatric cases as well .

Immunomodulatory Effects

Recent studies have highlighted this compound's potential as an adjunct immunomodulator, particularly in the context of tuberculosis (TB). Research indicates that this compound treatment enhances the activation status of macrophages and promotes the polarization of T lymphocytes towards inflammatory subsets like Th1 and Th17. This immune modulation leads to the generation of long-lived central memory T-cell subsets, which are crucial for maintaining immunity against Mycobacterium tuberculosis (M.tb) .

In Vivo Studies

In murine models infected with M.tb, this compound administration significantly reduced bacterial loads in the lungs and spleen compared to untreated controls. The treatment also resulted in increased expression levels of co-stimulatory markers on immune cells, indicating enhanced activation and functionality .

Table 2: In Vivo Efficacy of this compound Against M.tb

| Treatment Group | Bacterial Load Reduction (%) | CD11c+ Cell Percentage Increase (%) |

|---|---|---|

| Untreated | - | - |

| This compound | Significant | Significant |

Safety Profile

This compound is generally well-tolerated, with adverse reactions reported at rates similar to those seen with meropenem. Common side effects include gastrointestinal disturbances and rash, but serious adverse events are rare .

属性

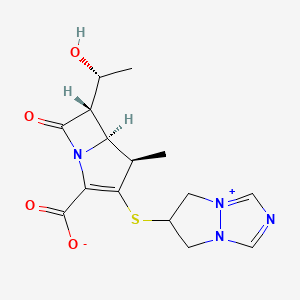

IUPAC Name |

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMBZHPJVKCOMA-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046435 | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120410-24-4 | |

| Record name | Biapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Biapenem exert its antibacterial effect?

A1: this compound is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , , , ] By binding to PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H24N4O5S2, and its molecular weight is 476.58 g/mol. [, , ]

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV detection to determine this compound concentrations in biological samples. The UV detection wavelength is typically set at 294 nm or 300 nm. [, , ]

Q4: How stable is this compound in different infusion solutions?

A4: Studies have shown that this compound exhibits good stability in 0.9% Sodium Chloride injection and 5% Glucose injection for up to 10 hours. [] Stability in Glucose and Sodium Chloride injection and 10% Glucose injection is shorter, with degradation exceeding 5% after 8 hours and 5 hours, respectively. [] Notably, this compound is unstable in Compound Sodium Chloride Injection, degrading more than 5% within 3 hours. []

Q5: Are there any challenges related to the formulation of this compound?

A5: this compound, like many β-lactam antibiotics, can be susceptible to hydrolysis, particularly in the presence of certain excipients or under specific pH conditions. [, ] Formulation strategies often focus on optimizing pH, selecting appropriate excipients, and utilizing lyophilization techniques to enhance its stability and solubility. [, ]

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is administered intravenously, achieving peak plasma concentrations at the end of infusion. [, , ] It exhibits a two-compartment pharmacokinetic model with good tissue penetration, including the biliary tract and pancreas. [, , ]

Q7: What are the primary routes of this compound elimination?

A7: this compound is primarily eliminated via renal excretion, with a significant portion excreted unchanged in the urine. [, , ] The cumulative urinary excretion rate within 12 hours after administration has been reported to be around 33% to 63%. [, , ]

Q8: How do the pharmacokinetics of this compound differ between adults and children?

A8: Pharmacokinetic studies in pediatric patients are limited, but research suggests that body weight and creatinine clearance significantly influence this compound pharmacokinetic parameters in children. [, ] Dosing regimens for pediatric patients are often weight-based and adjusted for renal function. [, ]

Q9: What is the pharmacodynamic target of this compound?

A9: The pharmacodynamic target of this compound is the time above the minimum inhibitory concentration (MIC) for the targeted bacteria (T>MIC). [, , ] Achieving a specific T>MIC is crucial for optimal bacterial killing and clinical efficacy. [, , ]

Q10: What types of bacterial infections is this compound effective against?

A10: this compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including those commonly implicated in lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , ]

Q11: Has this compound been evaluated in clinical trials?

A11: Yes, multiple clinical trials have investigated the efficacy and safety of this compound in treating various bacterial infections. [, , , ] These trials have demonstrated that this compound exhibits comparable efficacy and safety profiles to other carbapenems, like meropenem and imipenem/cilastatin. [, , , ]

Q12: Are there any specific patient populations where this compound might be particularly beneficial?

A12: While not explicitly stated in the provided research, this compound's favorable safety profile and pharmacokinetic properties, such as its good tissue penetration, make it a potentially valuable option for specific patient populations, such as those with complicated intra-abdominal infections or those requiring prolonged antibiotic therapy. [, ]

Q13: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can arise from several mechanisms, including the production of carbapenemases, particularly metallo-β-lactamases (MBLs) like IMP, NDM, and VIM, and alterations in PBPs. [, , ] Resistance can also be mediated by a combination of reduced permeability due to porin mutations and overexpression of efflux pumps. [, , ]

Q14: What are the potential safety concerns associated with this compound use?

A15: As with all antibiotics, this compound can cause adverse effects, though they are typically mild and transient. [, , ] Common adverse effects include gastrointestinal disturbances like nausea, vomiting, and diarrhea, as well as skin rash and injection site reactions. [, , ]

Q15: How does the safety profile of this compound compare to other carbapenems?

A16: this compound generally demonstrates a favorable safety profile comparable to other carbapenems. [, , ] Some studies suggest it might be associated with a lower incidence of certain adverse effects, such as central nervous system toxicity, compared to imipenem/cilastatin. [, ]

Q16: What are the current research focuses for improving this compound therapy?

A17: Current research efforts focus on optimizing this compound dosing regimens based on population pharmacokinetic/pharmacodynamic (PK/PD) analyses, particularly in critically ill patients and pediatric populations. [, , ] Additionally, exploring this compound's potential for combination therapy with other antibiotics to combat multidrug-resistant infections is an active area of investigation. [, , ]

Q17: Are there any promising strategies for overcoming this compound resistance?

A18: Strategies to combat this compound resistance include developing novel β-lactamase inhibitors that can effectively target carbapenemases, particularly MBLs. [, , , ] Another approach involves designing this compound derivatives with improved stability against enzymatic hydrolysis or enhanced penetration through bacterial porins. [, , , ]

Q18: How can computational chemistry and modeling be utilized in this compound research?

A19: Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in understanding this compound's interactions with its targets, designing new derivatives with improved properties, and predicting potential resistance mechanisms. [, , ]

Q19: What are the future directions for this compound research?

A19: Future research should focus on:

- Expanding PK/PD studies in diverse patient populations, including critically ill patients, pediatric populations, and those with renal impairment, to optimize dosing regimens and improve clinical outcomes. [, , ]

- Developing novel drug delivery systems to enhance this compound's penetration into specific tissues or organs, such as the lungs or brain, where infections can be challenging to treat. [, ]

- Exploring the potential of this compound in combination therapies with other antibiotics or adjunctive therapies to combat multidrug-resistant infections effectively. [, , ]

- Investigating the potential for biomarkers to predict treatment response, monitor for the emergence of resistance, and personalize this compound therapy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。